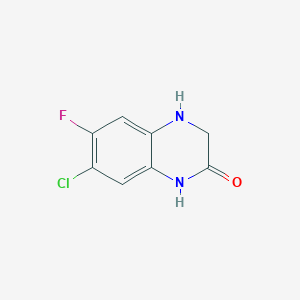
7-Chloro-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one
概要
説明
7-Chloro-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-chloroaniline with 2-fluorobenzoyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
7-Chloro-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline-2,3-dione derivatives, while reduction could produce 3,4-dihydroquinoxaline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Chloro-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific biological target. Generally, quinoxaline derivatives can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
- 6-Fluoroquinoxalin-2(1H)-one
- 7-Chloroquinoxalin-2(1H)-one
- 6,7-Dichloroquinoxalin-2(1H)-one
Uniqueness
7-Chloro-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both chloro and fluoro substituents, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to other quinoxaline derivatives.
特性
分子式 |
C8H6ClFN2O |
|---|---|
分子量 |
200.60 g/mol |
IUPAC名 |
7-chloro-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H6ClFN2O/c9-4-1-7-6(2-5(4)10)11-3-8(13)12-7/h1-2,11H,3H2,(H,12,13) |
InChIキー |
PDIKUYOIEQJVOB-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=CC(=C(C=C2N1)F)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















